molecular formula C15H13N3O3 B12820036 2-Methyl-7-oxo-3-(m-tolyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

2-Methyl-7-oxo-3-(m-tolyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B12820036
M. Wt: 283.28 g/mol
InChI Key: LCUUGGTVUJUJBZ-UHFFFAOYSA-N
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Description

2-Methyl-7-oxo-3-(m-tolyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with various substituents that contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-oxo-3-(m-tolyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions often include refluxing in solvents like ethanol or acetic acid, with catalysts such as p-toluenesulfonic acid or sodium acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques like crystallization or chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-oxo-3-(m-tolyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Methyl-7-oxo-3-(m-tolyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-7-oxo-3-(m-tolyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-7-oxo-3-(m-tolyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

2-methyl-3-(3-methylphenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C15H13N3O3/c1-8-4-3-5-10(6-8)12-9(2)17-18-13(12)16-7-11(14(18)19)15(20)21/h3-7,17H,1-2H3,(H,20,21)

InChI Key

LCUUGGTVUJUJBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(NN3C2=NC=C(C3=O)C(=O)O)C

Origin of Product

United States

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